(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a 2-thioxothiazolidin-4-one core substituted with a furan-2-ylmethyl group at position 3 and an (E)-2-methyl-3-phenylallylidene moiety at position 4. The (E)-configured allylidene group introduces stereoelectronic effects that may influence its binding to biological targets, while the furan ring contributes to its aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-13(10-14-6-3-2-4-7-14)11-16-17(20)19(18(22)23-16)12-15-8-5-9-21-15/h2-11H,12H2,1H3/b13-10+,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQRISJYRXCRHX-VKDWSQHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α,β-unsaturated ketones under basic conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is being studied for its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial and anticancer activities make it a candidate for drug development. Researchers are exploring its efficacy and safety in preclinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Comparative Insights
Structural Variations: The target compound is distinguished by its (E)-2-methyl-3-phenylallylidene group, which introduces steric bulk and π-conjugation compared to simpler benzylidene substituents (e.g., 4-ethoxybenzylidene in Compound 8 ).
Biological Activity Trends :
- Electron-withdrawing groups (e.g., nitro in A1) correlate with enzyme inhibition, while methoxy or dimethoxy groups (e.g., in ) enhance antimicrobial and anti-inflammatory effects.
- The allylidene moiety in the target compound may mimic natural substrates in enzyme-binding pockets, similar to (E)-3-phenylallylidene in imidazolone derivatives .
Synthesis Methods: Most analogs are synthesized via Knoevenagel condensation between a substituted aldehyde and a thioxothiazolidin-4-one precursor. The target compound likely follows this route using (E)-2-methyl-3-phenylpropenal.
Structure-Activity Relationships (SAR) :
- Position 3 substituents : Bulky groups (e.g., tetrahydrothiophen in ) improve membrane permeability.
- Position 5 substituents : Extended conjugated systems (e.g., allylidene) enhance π-π stacking with biological targets .
Biological Activity
The compound (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and specific case studies highlighting its pharmacological effects.
Synthesis and Structural Characteristics
Thiazolidin-4-one derivatives are synthesized through various methods including condensation reactions involving thiourea and carbonyl compounds. The specific synthesis of this compound can be achieved via a multi-step process, often involving the formation of the thiazolidine ring followed by modifications to introduce the furan and phenyl groups.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds in this class have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G1 or G2 phase.
- Apoptosis Induction : Many thiazolidinones trigger apoptosis in cancer cells via intrinsic pathways, often involving mitochondrial dysfunction and activation of caspases .
- Inhibition of Metastasis : Some derivatives have demonstrated potential in reducing metastatic behavior in cancer models by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of thiazolidinones against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting biofilm formation:
- Biofilm Inhibition : Certain derivatives have shown significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .
- Bactericidal Effects : Compounds have demonstrated bactericidal activity at low concentrations, indicating their potential as effective antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolidinone derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations .
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, a thiazolidinone derivative demonstrated a marked reduction in leukocyte recruitment and pro-inflammatory cytokine levels when administered orally to mice subjected to an inflammatory challenge . This suggests that such compounds could offer therapeutic benefits in managing inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?
Answer: The synthesis of thioxothiazolidinone derivatives typically involves condensation reactions under basic or acidic conditions. For example:
- Base-mediated condensation : React 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one with an α,β-unsaturated aldehyde (e.g., (E)-2-methyl-3-phenylpropenal) in ethanol/methanol under reflux with NaOH/KOH as a base. Monitor progress via TLC (hexane/ethyl acetate 1:9) .
- Acid-catalyzed approach : Use glacial acetic acid with anhydrous sodium acetate as a catalyst, refluxing for 7–12 hours. This method may improve regioselectivity for the (Z)-allylidene configuration .
Key considerations : - Solvent polarity affects reaction kinetics. Polar aprotic solvents (e.g., THF) may enhance solubility of intermediates .
- Purification via silica gel chromatography (hexane:ethyl acetate) or recrystallization (ethanol) is critical to isolate the pure (Z)-isomer .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
Answer:
- X-ray crystallography : The gold standard for confirming (Z/E)-stereochemistry. Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, similar compounds (e.g., (Z)-benzylidene derivatives) show distinct C=C bond distances (1.34–1.38 Å) and torsion angles in crystal structures .
- NMR :
- UV-Vis : Conjugated systems exhibit strong absorbance at 300–400 nm (π→π* transitions), with (Z)-isomers often showing hypsochromic shifts compared to (E)-isomers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations (B3LYP/6-31G* level) can model electron density distribution and frontier molecular orbitals (FMOs):
- The LUMO of the thioxothiazolidinone ring is localized on the C=S and C=O groups, making it susceptible to nucleophilic attack at the C5 position .
- Substituent effects: The furan-2-ylmethyl group donates electron density via resonance, reducing electrophilicity at C3 but enhancing stability of the (Z)-allylidene moiety .
- Mechanistic validation : Compare calculated activation energies for proposed pathways (e.g., SN2 vs. radical mechanisms) with experimental kinetic data .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological target binding, based on similar thiazolidinones?
Answer:
- Molecular docking : For hemoglobin subunits (a reported target of analogous compounds ), simulate binding using AutoDock Vina. Key interactions:
- Hydrophobic contacts between the phenylallylidene group and heme pockets.
- Hydrogen bonding between the thioxo group and Lys/Arg residues .
- SAR trends :
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Answer:
- Case example : If X-ray data indicates a (Z)-configuration but NMR suggests (E), consider:
- Validation strategies :
Methodological Troubleshooting
Q. Why does the synthesis yield drop significantly when scaling up from milligram to gram quantities?
Answer:
- Heat transfer inefficiency : At larger scales, uneven heating during reflux can cause side reactions (e.g., oxidation of the furan ring). Use a jacketed reactor with precise temperature control .
- Purification challenges : Silica gel chromatography may become impractical. Switch to recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .
Q. How can enantiomeric impurities be minimized during asymmetric synthesis?
Answer:
- Chiral auxiliaries : Introduce a menthol or binaphthyl group at the C3 position to direct stereoselective allylidene formation, then cleave via hydrolysis .
- Catalytic asymmetric synthesis : Use Cu(I)-bis(oxazoline) complexes to induce >90% ee in the (Z)-configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
